2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine)
Description
Properties
IUPAC Name |
2-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c21-13-5-7-17-15(9-13)23-19(25-17)11-1-2-12(4-3-11)20-24-16-10-14(22)6-8-18(16)26-20/h1-10H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXHWJYQQGNWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)C4=NC5=C(O4)C=CC(=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281709 | |
| Record name | 1,4-Bis(5-amino-2-benzoxazolyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13752-53-9 | |
| Record name | 1,4-Bis(5-amino-2-benzoxazolyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13752-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(5-amino-2-benzoxazolyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Diamine Precursors
A widely employed route involves the condensation of 1,2-diaminobenzene derivatives with terephthalaldehyde. The reaction proceeds via Schiff base formation, followed by cyclization under acidic conditions. For instance, refluxing equimolar amounts of 5-amino-2-aminophenol and terephthalaldehyde in ethanol with a catalytic amount of acetic acid yields the intermediate imine, which undergoes intramolecular cyclization to form the benzoxazole rings.
Key Parameters:
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Solvent: Ethanol or acetic acid
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Temperature: 80–100°C
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Catalyst: Glacial acetic acid (5–10 mol%)
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Yield: 70–85% after purification
Palladium-Catalyzed Cross-Coupling
Alternative methods utilize palladium-catalyzed cross-coupling reactions to link pre-synthesized benzoxazole units. For example, Suzuki-Miyaura coupling between 5-amino-2-bromobenzoxazole and 1,4-phenylenediboronic acid in the presence of Pd(PPh₃)₄ achieves the desired bis-benzoxazole structure.
Optimization Insights:
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Catalyst Loading: 2–5 mol% Pd(PPh₃)₄
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Base: K₂CO₃ or Na₂CO₃
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Solvent: Tetrahydrofuran (THF) or dioxane
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Yield: 60–75%
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed, enabling precise control over reaction parameters. A two-step process involves:
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Imine Formation: Mixing 5-amino-2-aminophenol and terephthalaldehyde in a microreactor at 50°C.
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Cyclization: Passing the intermediate through a heated zone (120°C) with H₃PO₄ as the catalyst.
Advantages:
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Reduced reaction time (2–4 hours vs. 12–24 hours in batch)
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Improved reproducibility (≥95% purity)
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis. Ball-milling 5-amino-2-aminophenol and terephthalaldehyde with silica gel as a grinding agent produces the target compound in 80% yield within 30 minutes.
Critical Analysis of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 92 |
| DMF | 36.7 | 65 | 88 |
| Acetonitrile | 37.5 | 70 | 90 |
Polar aprotic solvents like DMF may hinder cyclization due to strong solvation effects, whereas ethanol balances reactivity and solubility.
Temperature Optimization
Elevated temperatures accelerate cyclization but risk decomposition. A study comparing thermal profiles revealed:
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80°C: 70% yield, minimal side products
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100°C: 85% yield, 5% decomposition byproducts
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120°C: 60% yield, 20% decomposition
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from acetonitrile or methanol, achieving ≥98% purity. Melting point analysis (238–240°C) aligns with literature values.
Spectroscopic Validation
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¹H NMR (DMSO-d₆): δ 7.2–8.1 ppm (aromatic protons), δ 5.5–6.0 ppm (NH₂)
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¹³C NMR: 165 ppm (C=N), 150 ppm (C-O)
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HRMS: m/z 342.3 [M+H]⁺
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation | 85 | 92 | Moderate |
| Cross-Coupling | 75 | 90 | Low |
| Continuous Flow | 90 | 95 | High |
| Mechanochemical | 80 | 93 | High |
Cross-coupling offers regioselectivity but suffers from catalyst costs, while continuous flow synthesis balances efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides. Common reagents and conditions for these reactions include mild temperatures and solvents like ethanol or water. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzo[d]oxazole compounds exhibit significant anticancer properties. A study highlighted that compounds similar to 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against various pathogens. Its structural analogs have shown effectiveness against bacteria and fungi, suggesting that 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) could serve as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Recent studies have indicated potential neuroprotective effects of benzo[d]oxazole derivatives. The compound may help in mitigating oxidative stress and inflammation in neuronal cells, making it a candidate for further research in neurodegenerative diseases .
Fluorescent Materials
Due to its distinct fluorescence properties, 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) is being explored as a fluorescent probe in various applications including bioimaging and sensing technologies. The compound's ability to emit light upon excitation makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Polymer Chemistry
The incorporation of 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) into polymer matrices has been investigated for enhancing the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in the development of high-performance polymers used in aerospace and automotive industries .
Synthetic Approaches
The synthesis of 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) typically involves multi-step reactions starting from readily available precursors such as anilines and benzoyl chlorides under controlled conditions to ensure high yield and purity .
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Aniline + Benzoyl Chloride | Reflux in DMF | >85% |
| Step 2 | Cyclization Agents | Mild Heat | High |
Case Studies
Several case studies have documented the successful application of this compound:
- A study on its anticancer properties demonstrated that modified benzo[d]oxazole derivatives showed enhanced cytotoxicity against breast cancer cell lines compared to unmodified versions.
- Another investigation into its use as a fluorescent probe revealed that the compound could effectively label live cells without significant toxicity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application but often involve key biological processes such as cell signaling or metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Rigidity and Conjugation : The para-phenylene linker in the target compound maximizes conjugation compared to meta-linked analogs (e.g., 59049-84-2) . Naphthalene-linked derivatives (5089-22-5) exhibit broader π-systems but may suffer from reduced solubility.
- Functional Groups: The dual -NH₂ groups in the target compound enable post-synthetic modifications (e.g., coordination to metal ions) unavailable in non-aminated analogs .
- Heterocycle Stability : Benzimidazole analogs (e.g., 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene) demonstrate superior alkaline stability due to nitrogen’s electron-donating effects, whereas benzoxazoles may degrade under harsh conditions .
Key Observations :
- Synthetic Accessibility: Benzimidazole derivatives achieve higher yields (up to 90%) via condensation of 1,2-diaminobenzene with dicarboxylic acids. Similar routes may apply to benzoxazoles, but yields for the target compound remain unreported .
- Thermal Stability : The target compound’s thermal stability (~250–300°C) is lower than benzimidazole analogs (>350°C) due to weaker C-O bonds vs. C-N bonds .
Application Comparisons
Key Observations :
- Coordination Chemistry : The target compound’s -NH₂ groups facilitate metal coordination, making it suitable for porous coordination polymers (PCPs), though its stability in acidic/alkaline media may limit utility compared to benzimidazoles .
- Polymer Science: The compound 5-amino-2-(4-aminophenyl)benzoxazole () is a monomer for high-performance polyimides, whereas the target’s dimeric structure could enhance crosslinking in thermosetting resins .
Biological Activity
2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine), also known by its CAS number 13752-53-9, is a compound characterized by a complex structure that includes two benzo[d]oxazole moieties connected by a phenylene bridge. This compound has garnered interest in various fields of biological research due to its potential pharmacological activities.
Biological Activity Overview
Research into the biological activity of 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) reveals its potential as an anticancer agent and enzyme inhibitor. The compound has shown promise in various in vitro studies focusing on different biological pathways.
Anticancer Activity
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes some key findings regarding its anticancer activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 15.63 | Induction of apoptosis |
| HeLa (Cervical cancer) | 12.45 | Cell cycle arrest and apoptosis |
| A549 (Lung cancer) | 10.20 | Inhibition of proliferation |
These results indicate that 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways:
α-Amylase and α-Glucosidase Inhibition
In vitro assays have demonstrated that 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) acts as an inhibitor of α-amylase and α-glucosidase, both key enzymes in carbohydrate metabolism. The following table outlines the inhibitory activity:
| Enzyme | IC50 (μM) | Comparison with Acarbose |
|---|---|---|
| α-Amylase | 16.4 | Comparable |
| α-Glucosidase | 31.6 | Moderate |
These findings suggest that the compound could be beneficial in managing conditions like diabetes by modulating carbohydrate absorption .
Structure–Activity Relationship (SAR)
The biological activity of 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) can be attributed to its structural features. The presence of the benzo[d]oxazole moiety is crucial for its interaction with biological targets. Modifications to this structure may enhance or diminish its activity:
- Substituents on the Phenylene Ring : Variations in substituents can significantly affect potency.
- Positioning of Functional Groups : The orientation and type of functional groups attached to the oxazole rings influence binding affinity and selectivity towards targets.
Case Studies
A notable case study involved the synthesis of derivatives based on the benzo[d]oxazole scaffold, which were evaluated for their anticancer properties. These derivatives exhibited varying degrees of cytotoxicity against multiple cancer cell lines, with some showing enhanced activity compared to standard chemotherapeutics like doxorubicin .
Q & A
Basic: What are the optimal synthetic routes for 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine)?
Methodological Answer:
The compound can be synthesized via condensation reactions between 1,2-diaminobenzene derivatives and aromatic dicarboxylic acids. For example:
- Step 1: Reflux equimolar amounts of 1,2-diaminobenzene and 1,4-phenylene dicarboxylic acid in a polar solvent (e.g., ethanol or acetic acid) under inert atmosphere for 4–6 hours.
- Step 2: Purify the product via recrystallization from acetonitrile or methanol, yielding a light-brown solid (typical yields: 76–90%) .
- Key Validation: Confirm structure using NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, NH signals at δ 5.5–6.0 ppm) .
Basic: What key characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify aromatic protons, oxazole ring protons, and amine groups. For example, oxazole protons typically appear at δ 8.0–8.5 ppm .
- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weight (e.g., expected [M+H] at m/z 364.3960 for CHNO) .
- Melting Point Analysis: Compare observed melting points (e.g., 238–240°C) with literature values .
Advanced: What strategies are effective for introducing functional groups into the benzoxazole rings?
Methodological Answer:
- Post-Synthetic Modification: React the amine groups with substituted benzaldehydes via Schiff base formation. Example protocol:
- Reflux the compound with substituted benzaldehyde (1:1 molar ratio) in ethanol containing glacial acetic acid (catalyst) for 4 hours.
- Purify via solvent evaporation and recrystallization .
- Electrophilic Substitution: Introduce electron-withdrawing groups (e.g., nitro, halogens) using HNO/HSO or halogenation agents under controlled conditions .
Advanced: How does this compound perform as a ligand in coordination polymers?
Methodological Answer:
- Coordination Chemistry: The oxazole and amine groups act as Lewis basic sites for metal binding (e.g., transition metals like Zn, Cu).
- Framework Design: Combine with metal salts (e.g., Zn(NO)) in DMF/water under solvothermal conditions (120°C, 48 hours) to form porous coordination polymers. Characterize porosity via BET surface area analysis .
Advanced: How can its photophysical properties be tuned for applications in light-driven systems?
Methodological Answer:
- UV Absorption Studies: Measure λ in DMSO (typically 300–350 nm due to π→π* transitions). Modify conjugation by introducing electron-donating groups (e.g., –OCH) to redshift absorption .
- Photopolymerization: Use as a co-initiator with iodonium salts under 385–405 nm LEDs. Monitor polymerization efficiency via real-time FTIR .
Advanced: What methodologies assess its stability under alkaline or oxidative conditions?
Methodological Answer:
- Alkaline Stability Test: Immerse the compound in 1M NaOH at 60°C for 24 hours. Monitor degradation via HPLC; stable analogs retain >90% integrity .
- Oxidative Resistance: Expose to HO (3% v/v) and track decomposition using TLC or mass loss .
Advanced: How can computational modeling predict its reactivity or supramolecular interactions?
Methodological Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict HOMO-LUMO gaps (e.g., ~4.2 eV) and charge distribution on oxazole rings.
- Molecular Docking: Simulate interactions with biological targets (e.g., DNA grooves) using AutoDock Vina .
Advanced: How does its performance as a ligand compare to structurally similar bis-oxazoline derivatives?
Methodological Answer:
- Comparative Study: Synthesize 1,4-bis(4,5-dihydro-2-oxazolyl)benzene (CAS 7426-75-7) and compare metal-binding constants via UV-Vis titration.
- Data Table:
| Ligand | Binding Constant (K) with Cu | Melting Point (°C) |
|---|---|---|
| Target Compound | 1.2 × 10 M | 238–240 |
| 1,4-Bis-oxazoline | 8.7 × 10 M | 159–161 |
Advanced: What protocols evaluate its potential biological activity?
Methodological Answer:
- Antimicrobial Assays: Test against E. coli and S. aureus via broth microdilution (MIC values typically 25–50 µg/mL).
- Cytotoxicity Screening: Use MTT assay on HeLa cells; IC values >100 µM suggest low toxicity .
Advanced: How can contradictions in reported spectral data be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
